molecular formula C16H13ClN6O2 B4521269 N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4521269
M. Wt: 356.76 g/mol
InChI Key: OGUILPGOSXJOMH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide (molecular formula: C₁₆H₁₄ClN₅O₂) is a benzamide derivative characterized by a tetrazole ring at the 2-position of the benzene ring and a 4-chloro substituent.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-7-2-11(17)8-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUILPGOSXJOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be approached through various methods. One common synthetic route involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-aminophenylacetamide, followed by the reduction of the nitro group to an amine and subsequent cyclization to form the tetrazole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

  • Structural Differences: This compound (C₁₆H₁₅ClN₆O₃S) replaces the acetylamino group with a sulfamoylphenyl-ethyl chain.
  • Functional Implications: Sulfamoyl groups are known for antimicrobial and diuretic properties, whereas the acetylamino group may enhance metabolic stability by reducing oxidative deamination.

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structural Differences : Substitutes the tetrazole ring with an imidazole moiety and incorporates a 3-chloro-4-fluorophenyl group. Imidazole rings are less acidic (pKa ~6.8–7.0) compared to tetrazoles (pKa ~4.5–5.0), altering ionization under physiological conditions .
  • Biological Activity : Demonstrates potent anticancer activity against cervical cancer cells, suggesting that tetrazole analogs like the target compound may exhibit similar cytotoxicity if the heterocycle contributes to DNA intercalation or enzyme inhibition .

CI-994 (N-acetyldinaline)

  • Structural Differences: Lacks the tetrazole ring and chlorine substituent but retains the acetylamino-benzamide core. CI-994 is a histone deacetylase (HDAC) inhibitor, indicating that the acetylamino group may play a role in epigenetic modulation .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

  • Structural Differences : Features an oxadiazole-thione ring instead of tetrazole. Oxadiazoles are electron-deficient and may engage in π-π stacking, whereas tetrazoles offer hydrogen-bonding capabilities via their NH group .
  • Biological Relevance : Oxadiazole derivatives are often antimicrobial or antiviral, suggesting that tetrazole analogs might target similar pathways with altered potency .

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide

  • Structural Differences: Replaces tetrazole with a pyrazole ring and introduces a methoxyphenyl group. Pyrazoles are less acidic (pKa ~14) than tetrazoles, reducing their ability to act as hydrogen-bond donors .
  • Functional Implications : The pyrazole’s bulkiness may hinder binding to flat enzymatic active sites compared to the planar tetrazole ring.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Heterocycle Notable Biological Activity
Target Compound C₁₆H₁₄ClN₅O₂ 4-Chloro, acetylamino 1H-tetrazole N/A (inferred anticancer potential)
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-... C₁₆H₁₅ClN₆O₃S Sulfamoylphenyl-ethyl 1H-tetrazole Antimicrobial (hypothesized)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl) C₁₅H₁₀ClFN₂O 3-Chloro-4-fluorophenyl Imidazole Anticancer (cervical)
CI-994 C₁₅H₁₅N₃O₂ Acetylamino, unsubstituted benzene None HDAC inhibition
4-Chloro-N-[3-methyl-1-(5-thioxo-...)butyl]-... C₁₄H₁₅ClN₄O₂S Oxadiazole-thione Oxadiazole Antimicrobial (hypothesized)

Key Research Findings

  • Tetrazole vs. Imidazole : Tetrazoles exhibit higher metabolic stability due to resistance to cytochrome P450-mediated oxidation compared to imidazoles, making them preferable in drug design .
  • Acetylamino Group: This moiety in the target compound and CI-994 suggests a role in HDAC inhibition or other epigenetic mechanisms, though further studies are needed to confirm this .

Biological Activity

N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Acetylamino group : Enhances solubility and biological activity.
  • Chloro substituent : May contribute to its interaction with biological targets.
  • Tetrazole ring : Known for its bioactivity, particularly in drug design.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 5 µM against A2780 ovarian cancer cells, suggesting effective cytotoxicity compared to standard treatments like suberoylanilide hydroxamic acid (SAHA), which had IC50 values around 27 µM .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, leading to the induction of apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably:

  • HDAC Inhibition : It has shown selectivity towards class I HDACs, with significant inhibitory effects on HDAC1 and HDAC2 .

Data Summary

Biological ActivityIC50 Value (µM)Cell LineReference
Anticancer5A2780
HDAC Inhibition95.2 (HDAC1)Various

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Ovarian Cancer Cells : Demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Liver Cancer Model : Showed enhanced sensitivity to chemotherapy when combined with this compound, indicating potential for use as an adjuvant therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

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